

# Niraparib vs. Olaparib: A Comparative Guide on Cost-Effectiveness in Research Settings

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Niraparib hydrochloride	
Cat. No.:	B1511887	Get Quote

For researchers and drug development professionals navigating the landscape of PARP inhibitors, understanding the comparative cost-effectiveness of niraparib and olaparib is crucial for informing research directions and clinical trial design. This guide provides an objective comparison of the two drugs, supported by experimental data from pivotal clinical trials and economic analyses.

## **Executive Summary**

Both niraparib and olaparib have demonstrated significant efficacy as maintenance therapies for recurrent ovarian cancer, extending progression-free survival (PFS). However, their cost-effectiveness profiles present a more nuanced picture. Generally, studies suggest that in certain patient populations, niraparib may offer a more favorable incremental cost-effectiveness ratio (ICER) compared to olaparib, although findings can vary based on the specific patient subgroup (e.g., presence of a germline BRCA mutation) and the specific economic model employed. This guide delves into the data underpinning these conclusions.

# **Data Presentation: Efficacy and Cost-Effectiveness**

The following tables summarize key quantitative data from comparative studies.

Table 1: Comparative Efficacy in Pivotal Clinical Trials



Clinical Trial	Drug	Patient Population	Median Progression- Free Survival (PFS)	Hazard Ratio (HR) vs. Placebo
ENGOT- OV16/NOVA	Niraparib	Platinum- Sensitive Recurrent Ovarian Cancer (gBRCAmut cohort)	21.0 months	0.27
Platinum- Sensitive Recurrent Ovarian Cancer (non-gBRCAmut cohort)	9.3 months	0.45		
SOLO2/ENHOT- Ov21	Olaparib	Platinum- Sensitive Relapsed Ovarian Cancer (gBRCAmut)	19.1 months	0.30
Study 19	Olaparib	Platinum- Sensitive Relapsed Serous Ovarian Cancer (BRCAmut subgroup)	11.2 months	0.18

Table 2: Comparative Cost-Effectiveness Analyses



Study (Economic Model)	Comparison	Patient Population	Incremental Cost- Effectiveness Ratio (ICER)	Conclusion
Chhina et al. (Decision Tree Model)	Niraparib vs. Placebo	Platinum- Sensitive Recurrent Ovarian Cancer	\$235,000 per PFS life-year	Niraparib was the more effective treatment option with slightly higher PFS.[1]
Olaparib vs. Placebo	\$287,000 per PFS life-year	Olaparib was extended-dominated by niraparib.[1]		
Niraparib vs. Olaparib	\$117,000 per quality-adjusted PFS life-year	Niraparib was associated with higher net benefits compared with placebo only when willingness-to- pay values were above \$210K per PFS life-year thresholds.[1]		
Leung et al. (Decision Analysis Model)	Olaparib vs. Placebo	Recurrent Platinum- Sensitive Ovarian Cancer	NT\$1,804,785 per PFS-LY	Olaparib was more cost- effective.[2][3]
Niraparib vs. Placebo	NT\$2,340,265 per PFS-LY	Olaparib was estimated to be less costly and more effective		



		compared to niraparib.[2][3]		
Guy et al. (Decision- Analytic Model)	Niraparib vs. Routine Surveillance	Recurrent Ovarian Cancer (gBRCAmut)	US\$68,287/QAL Y	Niraparib was estimated to be less costly and more effective compared to olaparib.[4]
Niraparib vs. Routine Surveillance	Recurrent Ovarian Cancer (non-gBRCAmut)	US\$108,287/QA LY	[4]	
Niraparib vs. Olaparib	Recurrent Ovarian Cancer (gBRCAmut)	Cost saving of US\$8,799	[4]	_
Niraparib vs. Olaparib	Recurrent Ovarian Cancer (non-gBRCAmut)	Cost saving of US\$22,236	[4]	

Table 3: Comparative Safety Profile (Grade 3/4 Adverse Events)

Adverse Event	Niraparib (ENGOT- OV16/NOVA)	Olaparib (SOLO2)
Thrombocytopenia	34%	1%
Anemia	25%	19%
Neutropenia	20%	5%
Hypertension	8.2%	Not Reported in SOLO2 top- line data
Fatigue	5.7%	Not Reported in SOLO2 top- line data

# **Experimental Protocols**



## **ENGOT-OV16/NOVA Trial (Niraparib)**

- Study Design: This was a randomized, double-blind, placebo-controlled phase 3 trial.[1]
- Patient Population: Patients with platinum-sensitive recurrent ovarian cancer were enrolled and assigned to one of two cohorts based on the presence or absence of a germline BRCA mutation (gBRCAmut and non-gBRCAmut).[1]
- Intervention: Patients were randomized in a 2:1 ratio to receive either niraparib (300 mg once daily) or a placebo.[1]
- Primary Endpoint: The primary endpoint was progression-free survival (PFS).[1]

# **SOLO2/ENHOT-Ov21 Trial (Olaparib)**

- Study Design: This was a randomized, double-blind, placebo-controlled, phase 3 trial.[2][3]
- Patient Population: The trial enrolled patients with platinum-sensitive, relapsed ovarian cancer with a germline BRCA1/2 mutation.[2][3]
- Intervention: Patients were randomized to receive either olaparib tablets (300 mg twice daily)
   or a placebo.
- Primary Endpoint: The primary endpoint was progression-free survival.[2][3]

## Study 19 (Olaparib)

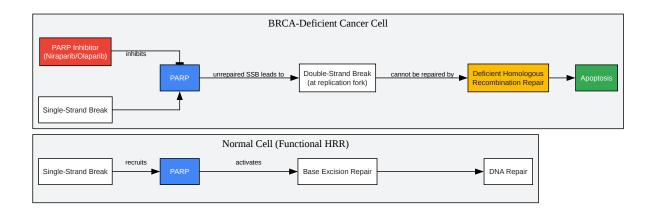
- Study Design: This was a randomized, double-blind, placebo-controlled phase 2 trial.
- Patient Population: The study included patients with platinum-sensitive, relapsed, high-grade serous ovarian cancer. A retrospective analysis was performed on a subgroup of patients with BRCA mutations.
- Intervention: Patients received either olaparib capsules (400 mg twice daily) or a placebo.
- Primary Endpoint: The primary endpoint was progression-free survival.

# Signaling Pathways and Experimental Workflows



#### **Mechanism of Action of PARP Inhibitors**

Poly (ADP-ribose) polymerase (PARP) enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which during DNA replication, result in double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.



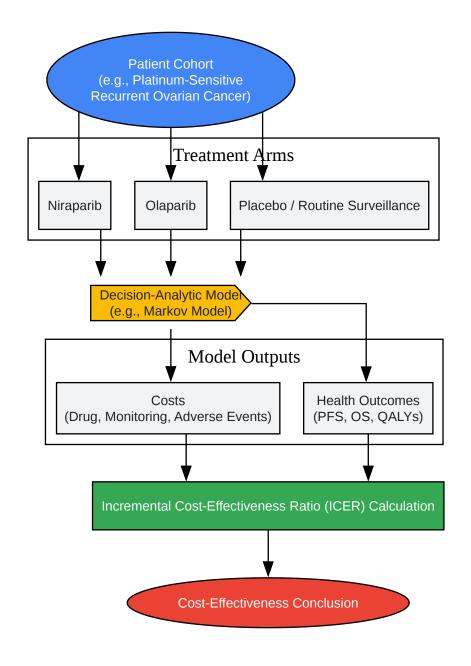
Click to download full resolution via product page

Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cancer cells.

#### **Cost-Effectiveness Model Workflow**

Cost-effectiveness analyses of niraparib and olaparib typically employ decision-analytic models, such as decision trees or Markov models. These models simulate the disease progression of a hypothetical cohort of patients and compare the costs and health outcomes associated with different treatment strategies.





Click to download full resolution via product page

Caption: General workflow of a cost-effectiveness analysis for PARP inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. researchgate.net [researchgate.net]
- 2. Comparison Study of the Safety Profile of Olaparib Versus Niraparib: Analysis of Real-World Data from EudraVigilance [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. cancerresearchuk.org [cancerresearchuk.org]
- To cite this document: BenchChem. [Niraparib vs. Olaparib: A Comparative Guide on Cost-Effectiveness in Research Settings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1511887#comparative-cost-effectiveness-ofniraparib-vs-olaparib-in-research-settings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com